molecular formula C9H12NO3P B6177177 methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate CAS No. 2639418-00-9

methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate

Cat. No.: B6177177
CAS No.: 2639418-00-9
M. Wt: 213.2
InChI Key:
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Description

Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate is an organic compound with the molecular formula C9H12NO3P It is a derivative of pyridine, featuring a dimethylphosphoryl group at the 2-position and a carboxylate group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate typically involves the reaction of pyridine derivatives with phosphorylating agents. One common method includes the use of dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar phosphorylating agents. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate
  • Methyl 2-(dimethylphosphoryl)isonicotinate

Uniqueness

Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

CAS No.

2639418-00-9

Molecular Formula

C9H12NO3P

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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